molecular formula C10H15BO2 B058624 4-tert-Butylphenylboronic acid CAS No. 123324-71-0

4-tert-Butylphenylboronic acid

Cat. No. B058624
M. Wt: 178.04 g/mol
InChI Key: MNJYZNVROSZZQC-UHFFFAOYSA-N
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Patent
US07442819B2

Procedure details

A solution of para-tert-butylphenyl magnesium bromide prepared from 52 ml of para-tert-butylphenyl bromide and 8.0 g of the magnesium turnings in 250 ml of diethyl ether was added to 81 ml of tri-n-butyl borate in 250 ml of diethyl ether at −80° C. with stirring under argon. The reaction mixture was allowed to warm to ambient temperature, and was poured into 150 ml of 10% sulfuric acid in water. The organic phase was extracted twice by 100 ml of diethyl ether. The solvent and n-butanol were removed under vacuum. The viscous residue was recrystallized from boiling water. Yield of 4-tert-butylphenyl boronic acid was 10% as white crystals with mp. 202-203° C.
Name
para-tert-butylphenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([Mg]Br)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(C1C=CC(Br)=CC=1)(C)(C)C.[Mg].[B:25](OCCCC)([O:31]CCCC)[O:26]CCCC.S(=O)(=O)(O)O>C(OCC)C.O>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([B:25]([OH:31])[OH:26])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
para-tert-butylphenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)[Mg]Br
Name
Quantity
52 mL
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)Br
Name
Quantity
8 g
Type
reactant
Smiles
[Mg]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
81 mL
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted twice by 100 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
The solvent and n-butanol were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The viscous residue was recrystallized

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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